1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone
Overview
Description
1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2.
Scientific Research Applications
1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-5-methylacetophenone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives with different functional groups.
- Oxidized products like ketones and aldehydes.
- Reduced products like alcohols .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity with various biomolecules. The compound can modulate enzymatic activities and influence cellular processes through its chemical interactions .
Comparison with Similar Compounds
- 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone
- 2-Hydroxy-5-methylacetophenone
- 1-Hydroxy-2-acetyl-4-methylbenzene
Comparison: Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research purposes .
Properties
IUPAC Name |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARARNHPPXNXRPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456655 | |
Record name | 2'-Hydroxy-3'-bromo-5'methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56609-15-5 | |
Record name | 2'-Hydroxy-3'-bromo-5'methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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